molecular formula C30H36N6O4 B12171869 N'~1~,N'~10~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide

N'~1~,N'~10~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide

Cat. No.: B12171869
M. Wt: 544.6 g/mol
InChI Key: IDQHRMGLJCXTTF-UHFFFAOYSA-N
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Description

N’~1~,N’~10~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide is a complex organic compound characterized by its unique structure, which includes two indole-derived moieties linked by a decanedihydrazide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~10~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide typically involves the condensation reaction between 1-ethyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde and decanedihydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~10~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the indole moieties, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

The compound N'~1~,N'~10~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by relevant data tables and case studies.

Structure and Composition

This compound is characterized by its unique hydrazide backbone and indole derivatives. The molecular formula and weight are crucial for understanding its reactivity and interaction with biological systems.

Molecular Formula

  • Molecular Formula : C25_{25}H36_{36}N4_{4}O2_{2}
  • Molecular Weight : 424.59 g/mol

Medicinal Chemistry

The compound exhibits significant potential as an anticancer agent . Its structural components suggest that it may interact with specific biological targets, inducing apoptosis in cancer cells.

Case Study: Anticancer Activity

A study demonstrated that derivatives similar to this compound showed selective cytotoxicity against various cancer cell lines, including prostate (PC-3) and ovarian (SKOV3) cancer cells. The mechanism involved the activation of apoptotic pathways, leading to increased early apoptosis rates in treated cells.

CompoundCell LineIC50_{50} (µM)
This compoundPC-37.4 ± 0.4
This compoundSKOV31.2 ± 0.2

Agricultural Applications

There is emerging interest in the potential use of this compound as a pesticide or herbicide due to its structural properties that may inhibit specific enzymes in pests or weeds. Its hydrazide functionality could enhance its binding affinity to biological targets in agricultural settings.

Research Findings

Preliminary studies indicate that compounds with similar structures have shown effectiveness against various pests, suggesting that this compound could be further explored for this purpose.

Material Science

The compound's unique chemical structure allows for potential applications in the development of new materials, particularly in polymer chemistry . The ability to form stable bonds with other organic molecules could lead to innovative applications in coatings and composites.

Potential Applications

Research into polymer blends containing similar indole derivatives has shown enhanced properties such as thermal stability and mechanical strength, indicating a promising avenue for future exploration involving this compound.

Mechanism of Action

The mechanism of action of N’~1~,N’~10~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~,N’~10~-bis(3-chlorobenzylidene)decanedihydrazide
  • N’~1~,N’~10~-bis(4-nitrobenzylidene)decanedihydrazide
  • N’~1~,N’~10~-bis(5-bromo-2-butoxybenzylidene)decanedihydrazide

Uniqueness

N’~1~,N’~10~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide is unique due to its specific indole-derived structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N'~1~,N'~10~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide is a synthetic compound belonging to the class of hydrazides and indole derivatives. This article explores its biological activity, particularly focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

The compound has garnered interest due to its structural resemblance to various bioactive indole derivatives, which are known for their diverse pharmacological activities, including anticancer properties. The indole moiety is a significant scaffold in medicinal chemistry, often linked to the modulation of biological pathways involved in cancer progression.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

2.1 Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism through which anticancer agents function. Studies have shown that indole derivatives can activate intrinsic apoptotic pathways by modulating mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels .

2.2 Inhibition of Cell Proliferation

The compound may inhibit cell proliferation by interfering with cell cycle progression. Similar compounds have been reported to induce G2/M phase arrest in various cancer cell lines .

3.1 Anticancer Activity

Several studies have focused on the anticancer potential of hydrazide derivatives and indole-based compounds:

CompoundCancer TypeIC50 (µM)Mechanism
This compoundBreast Cancer (MDA-MB-231)TBDApoptosis induction
Curcumin Derivative (ST03)Ovarian Cancer (A2780)14ROS activation
Terretonin NProstate Cancer (PC-3)7.4 ± 0.4Apoptosis via DNA fragmentation

Note: The specific IC50 values for this compound are currently under investigation.

3.2 Case Studies

A case study involving similar indole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For example, the compound exhibited selective toxicity towards ovarian cancer cells while sparing normal cells . Another study highlighted the role of such compounds in enhancing apoptosis markers like PARP cleavage and caspase activation in treated cells .

4. Conclusion

This compound shows promising biological activity, particularly as an anticancer agent through mechanisms like apoptosis induction and cell cycle arrest. Ongoing research is essential to fully elucidate its pharmacological profile and therapeutic potential.

Properties

Molecular Formula

C30H36N6O4

Molecular Weight

544.6 g/mol

IUPAC Name

N,N'-bis[(1-ethyl-2-hydroxyindol-3-yl)imino]decanediamide

InChI

InChI=1S/C30H36N6O4/c1-3-35-23-17-13-11-15-21(23)27(29(35)39)33-31-25(37)19-9-7-5-6-8-10-20-26(38)32-34-28-22-16-12-14-18-24(22)36(4-2)30(28)40/h11-18,39-40H,3-10,19-20H2,1-2H3

InChI Key

IDQHRMGLJCXTTF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)CCCCCCCCC(=O)N=NC3=C(N(C4=CC=CC=C43)CC)O

Origin of Product

United States

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